molecular formula C11H14N2 B3054930 1h-Indole-3-ethanamine, 4-methyl- CAS No. 62500-89-4

1h-Indole-3-ethanamine, 4-methyl-

Cat. No.: B3054930
CAS No.: 62500-89-4
M. Wt: 174.24 g/mol
InChI Key: QCUCAQZMPVIYAJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, 4-methyl- is a synthetic indole ethylamine derivative of interest in medicinal chemistry and pharmacological research. The indole scaffold is a recognized "privileged structure" known for its versatile binding properties to various biological targets, making it a valuable template for developing novel bioactive molecules . Researchers utilize this and related compounds to explore structure-activity relationships (SAR), particularly in the design of new antibacterial agents and modulators of metabolic pathways . Indole-based compounds are frequently investigated for their potential interactions with neurological and metabolic targets, given the critical role of the indole nucleus in many natural products and pharmaceuticals . As a research chemical, it serves as a key intermediate in multicomponent reactions and the synthesis of more complex polycyclic structures . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUCAQZMPVIYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978097
Record name 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62500-89-4
Record name 4-Methyltryptamine
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Record name 1H-Indole-3-ethanamine, 4-methyl-
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Record name 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine
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Record name 2-(4-methyl-1H-indol-3-yl)ethan-1-amine
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 1h Indole 3 Ethanamine

Strategic Total Synthesis Approaches

The total synthesis of 4-methyl-1H-indole-3-ethanamine can be approached by two primary strategies: constructing the indole (B1671886) ring with the methyl group already in place, or introducing the methyl group onto a pre-formed indole scaffold. Each approach requires careful selection of reactions to ensure regioselectivity and efficiency.

Indole Ring Formation Methodologies

Several classical and modern methods for indole synthesis can be adapted to produce the 4-methylindole (B103444) core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com To obtain a 4-methylindole structure, the reaction would commence with 3-methylphenylhydrazine, which is condensed with a suitable aldehyde or ketone bearing the precursor to the ethanamine side chain, under acidic conditions. wikipedia.orgalfa-chemistry.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at high temperatures. wikipedia.org For the synthesis of 4-methylindole derivatives, an appropriately substituted N-acyl-2,3-dimethylaniline would be required. Modern variations of the Madelung synthesis have been developed that proceed under milder conditions, sometimes employing organolithium bases. organic-chemistry.orgorganic-chemistry.org

Reissert Indole Synthesis : The Reissert synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate. wikipedia.org For the target compound, the starting material would be 3-methyl-2-nitrotoluene. The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net

Table 1: Comparison of Indole Ring Formation Methodologies for 4-Methylindole
Synthesis MethodKey Starting Material for 4-MethylindoleTypical ConditionsAdvantagesLimitations
Fischer Indole Synthesis3-MethylphenylhydrazineAcid catalyst (Brønsted or Lewis), heat wikipedia.orgVersatile, widely applicable thermofisher.comCan produce regioisomers with unsymmetrical ketones thermofisher.com
Madelung SynthesisN-acyl-2,3-dimethylaniline derivativeStrong base (e.g., NaOEt, KHMDS), high temperature wikipedia.orgGood for 2-alkylindolesHarsh conditions, limited functional group tolerance wikipedia.org
Reissert Indole Synthesis3-Methyl-2-nitrotolueneBase-catalyzed condensation followed by reductive cyclization wikipedia.orgGood for specific substitution patternsMulti-step process wikipedia.orgbhu.ac.in

Construction of the Ethanamine Side Chain at C3

Once the 4-methylindole nucleus is obtained, the ethanamine side chain is typically introduced at the C3 position, which is the most nucleophilic site of the indole ring.

Gramine (B1672134) Synthesis Route : 4-Methylindole can be subjected to the Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form 4-methylgramine. nih.gov This intermediate is then treated with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and form 4-methyl-3-indoleacetonitrile. Subsequent reduction of the nitrile, commonly with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields 4-methyl-1H-indole-3-ethanamine.

Acylation-Reduction Route : 4-Methylindole can be acylated at the C3 position using oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate can be converted to the corresponding amide by treatment with ammonia. Subsequent reduction of the amide and the ketone functionalities, typically with a powerful reducing agent like LiAlH₄, affords the desired ethanamine side chain.

Henry Reaction Route : The reaction of 4-methylindole-3-carboxaldehyde with nitromethane (B149229) under basic conditions yields 4-methyl-3-(2-nitrovinyl)indole. Reduction of the nitroalkene double bond and the nitro group, for example through catalytic hydrogenation with Pd/C or using LiAlH₄, produces the ethanamine side chain.

Selective Introduction of the Methyl Group at C4

Introducing a methyl group selectively at the C4 position of an existing indole ring is a significant synthetic challenge due to the higher reactivity of the pyrrole ring (C2 and C3 positions) compared to the benzene core (C4-C7 positions). acs.orgnih.gov Modern synthetic methods have overcome this challenge through C-H functionalization strategies, often employing directing groups.

These strategies involve temporarily installing a directing group on the indole, which then guides a transition-metal catalyst to activate a specific C-H bond on the benzene ring.

Pivaloyl Directing Group : A pivaloyl group installed at the C3 position can direct transition metals like rhodium or palladium to functionalize the C4 position. acs.orgnih.gov While often used for arylation or alkenylation, this strategy can be adapted for alkylation. researchgate.net

Thioether Directing Groups : Attaching a thioether group to the indole can direct an iridium catalyst to selectively perform C-H activation at the C4 position. nih.govnih.govacs.org This allows for the introduction of various functional groups, including acylmethyl groups, which can be further modified. nih.gov

Phosphinoyl Directing Groups : An N-P(O)tBu₂ group on the indole nitrogen has been shown to direct catalysts to functionalize the benzene ring. By combining this with other groups, selectivity for the C4 position can be achieved. chim.it

Table 2: Directing Groups for C4-Selective Functionalization of Indoles
Directing Group (Position)Catalyst System (Example)Type of FunctionalizationReference
Pivaloyl (C3)Rhodium(III)Alkylation, Arylation acs.orgnih.gov
Thioether (various positions)Iridium(I)Acylmethylation, Alkynylation nih.govnih.gov
N-P(O)tBu₂ (N1) + Pivaloyl (C3)Palladium(II)Arylation acs.orgnih.gov

Stereoselective Synthesis of Enantiomers

While 4-methyl-1H-indole-3-ethanamine itself is an achiral molecule, synthetic strategies can be employed to produce chiral derivatives, particularly those with stereocenters on the ethanamine side chain (α or β positions).

Asymmetric Pictet-Spengler Reaction : Tryptamine (B22526) derivatives can react with aldehydes in the presence of a chiral Brønsted acid catalyst to produce enantioenriched tetrahydro-β-carbolines. nsf.gov This reaction establishes a new stereocenter. The use of chiral auxiliaries attached to the tryptamine nitrogen can also control the stereochemical outcome. nih.gov

Asymmetric Dearomatization : The indole nucleus of tryptamine derivatives can undergo catalytic asymmetric dearomatization (CADA) reactions. For instance, an asymmetric fluorinative dearomatization has been developed using a chiral anion phase transfer catalyst system, which can create complex, chiral fluorine-containing pyrroloindoline structures. rsc.org

Stereocontrolled Ring Opening : Enantioenriched N-acylaziridines can undergo stereocontrolled ring-opening reactions in the presence of indole and a Lewis acid to produce β-substituted tryptamine derivatives as single enantiomers. morressier.com

Functional Group Interconversions and Derivatization

The synthesized 4-methyl-1H-indole-3-ethanamine can undergo various transformations to create a library of derivatives with modified properties.

Modifications on the Indole Nucleus

The indole ring and the ethanamine side chain are both amenable to further functionalization.

N-Alkylation : The primary amine of the ethanamine side chain can be readily alkylated to form secondary (N-methyl) or tertiary (N,N-dimethyl) amines using alkyl halides or via reductive amination. A general method for selective N-methylation involves the formation of a carbamate intermediate with methyl chloroformate, followed by reduction with LiAlH₄. cdnsciencepub.com Additionally, methods using alcohols as alkylating agents with an iridium catalyst have been developed for the N-alkylation of tryptamines. nih.gov The indole nitrogen (N1) can also be alkylated, typically after deprotonation with a suitable base.

Electrophilic Substitution : While the C3 position is blocked, other positions on the indole ring can undergo electrophilic substitution. The electron-donating nature of the alkyl and pyrrole groups will influence the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation, directing incoming electrophiles primarily to the C2, C6, and N1 positions.

Pictet-Spengler Reaction : As a key reaction of tryptamines, 4-methyl-1H-indole-3-ethanamine can be condensed with aldehydes or ketones under acidic conditions to form tetrahydro-β-carboline derivatives. chemeurope.comwikipedia.org This reaction is fundamental in the synthesis of many indole alkaloids and related compounds. nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic C2 position of the indole ring. wikipedia.org

Transformations of the Ethanamine Moiety

The ethanamine side chain of 4-methyl-1H-indole-3-ethanamine offers a versatile handle for a range of chemical modifications, allowing for the synthesis of a diverse library of derivatives. Key transformations include N-alkylation, N-acylation, and cyclization reactions.

N-Alkylation: The secondary amine of the ethanamine moiety is readily alkylated to introduce various substituents. A common and efficient method for this transformation is reductive amination. This reaction typically involves the treatment of 4-methyl-1H-indole-3-ethanamine with an aldehyde or ketone in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for the imine intermediate over the carbonyl precursor wikipedia.orgmasterorganicchemistry.com. For instance, reaction with formaldehyde in the presence of a suitable reducing agent yields N,N-dimethyl-4-methyl-1H-indole-3-ethanamine. Another approach involves direct alkylation using alkyl halides, though this method can sometimes lead to over-alkylation and the formation of quaternary ammonium salts. More recently, iridium-catalyzed N-alkylation using alcohols as alkylating agents has emerged as a cleaner and more efficient alternative nih.gov.

N-Acylation: The amine group can be acylated to form amides by reacting 4-methyl-1H-indole-3-ethanamine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. A sustainable approach utilizes propylphosphonic anhydride (T3P) as a coupling reagent, which allows for a one-pot synthesis of N-acyl tryptamines under mild conditions and with minimal use of hazardous solvents nih.govfrontiersin.org. This method is characterized by its operational simplicity and the easy removal of by-products frontiersin.org.

Pictet-Spengler Reaction: The ethanamine moiety can participate in the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline ring system, which is a core structure in many alkaloids. This reaction involves the condensation of 4-methyl-1H-indole-3-ethanamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization chemeurope.comwikipedia.org. The nucleophilic indole ring attacks the electrophilic iminium ion intermediate, leading to the formation of the fused ring system wikipedia.org. The reaction conditions can be tuned to favor the desired product, with various acids and solvents being employed researchgate.net. Enantioselective versions of the Pictet-Spengler reaction have also been developed, often utilizing chiral Brønsted acid catalysts to afford optically active tetrahydro-β-carbolines nsf.gov.

Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of 4-methyl-1H-indole-3-ethanamine allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can involve modifications at the indole ring, the ethanamine side chain, or both.

Analogues with Modified Side Chains:

N-Alkylated Analogues: As discussed previously, N-alkylation provides access to a wide range of analogues. For example, the synthesis of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) has been reported, highlighting the ability to introduce different alkyl groups on the nitrogen atom biosynth.comwikipedia.org.

α-Alkylated Analogues: Introduction of an alkyl group at the α-position of the ethanamine side chain leads to α-alkylated tryptamines. For instance, 4-methyl-α-methyltryptamine (4,α-dimethyltryptamine) and 4-methyl-α-ethyltryptamine are known analogues wikipedia.orgmzcloud.org. The synthesis of α-methyltryptamines can be achieved through the reduction of the corresponding nitroalkene, which is formed by the condensation of the indole-3-aldehyde with a nitroalkane mdma.ch.

Homologs with Modified Ring Systems:

5-Substituted Analogues: The synthesis of 5-methoxy-2-methyl-N,N-dialkyltryptamines has been described, demonstrating the feasibility of introducing substituents at the 5-position of the indole ring nih.govshulginresearch.netresearchgate.net. These syntheses often start from the corresponding substituted indole precursor.

Below is an interactive data table summarizing some synthesized analogues and homologs:

Compound NameModificationReference
4-Hydroxy-N-methyl-N-ethyltryptamineN-methylation and N-ethylation of the amine, 4-hydroxylation of the indole ring biosynth.comwikipedia.org
4-Methyl-α-methyltryptamineα-methylation of the ethanamine side chain wikipedia.org
4-Methyl-α-ethyltryptamineα-ethylation of the ethanamine side chain mzcloud.org
5-Methoxy-2-methyl-N,N-dimethyltryptamine5-methoxylation and 2-methylation of the indole ring, N,N-dimethylation of the amine nih.govshulginresearch.netresearchgate.net

Novel and Efficient Synthetic Protocols

The development of novel and efficient synthetic protocols for 4-methyl-1H-indole-3-ethanamine and its derivatives is driven by the need for more sustainable, cost-effective, and scalable processes.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. A method for the one-pot synthesis of homotryptamines from indoles has been reported, which involves a MacMillan reaction of the indole with acrolein followed by reductive amination researchgate.netresearchgate.net. While not specific to 4-methyl-1H-indole-3-ethanamine, this strategy could potentially be adapted for its synthesis. The development of such telescoped biocatalytic cascades also represents a promising avenue for the one-pot synthesis of tryptamine analogs researchgate.net.

Catalyst-Mediated Transformations (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods offer mild and chemoselective ways to form carbon-carbon and carbon-heteroatom bonds researchgate.net. While specific examples for the direct synthesis of 4-methyl-1H-indole-3-ethanamine using palladium catalysis are not extensively reported, the general principles are applicable. For instance, palladium-catalyzed methods have been used for the synthesis of various substituted indoles and for the functionalization of the indole core. Palladium-catalyzed, enantioselective desymmetrization of N-acylaziridines with indoles has been reported as a method to access chiral tryptamines nih.gov.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. In the context of tryptamine synthesis, several strategies can be employed:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. The use of more environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry rsc.orgnih.gov. For example, the Pictet-Spengler reaction has been successfully carried out in water researchgate.net.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources researchgate.netnih.gov. Engineered biocatalytic cascades have been developed for the synthesis of tryptamine analogs researchgate.net.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and catalytic processes often exhibit higher atom economy compared to multi-step syntheses with stoichiometric reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of 4-methyl-1H-indole-3-ethanamine and its derivatives can be made more sustainable and environmentally friendly.

Biosynthetic Pathways and Metabolic Transformations of 4 Methyl 1h Indole 3 Ethanamine

Precursor Utilization in Biological Systems (e.g., Tryptophan)

The biosynthetic origin of virtually all indole (B1671886) alkaloids, a diverse class of natural products, can be traced back to the essential amino acid L-tryptophan. nih.govwikipedia.org Tryptophan serves as the fundamental building block, providing the characteristic indole ring structure linked to an ethylamine (B1201723) side chain precursor. acs.org In living organisms, from bacteria to plants and animals, tryptophan undergoes a series of enzymatic modifications to yield a vast array of bioactive compounds. nih.govacs.org

The proposed biosynthesis of 4-methyl-1H-indole-3-ethanamine commences with a molecule of L-tryptophan. The core structure of tryptophan is modified through a methylation event prior to the removal of the carboxyl group. This initial step involves the formation of 4-methyl-L-tryptophan, a direct derivative of the parent amino acid. This strategy, where the indole ring is modified before subsequent reactions on the side chain, is a common theme in the biosynthesis of many complex alkaloids.

Table 1: Key Molecules in the Biosynthesis of 4-Methyl-1H-Indole-3-ethanamine

Molecule Formula Role
L-Tryptophan C₁₁H₁₂N₂O₂ Primary Precursor wikipedia.org
4-Methyl-L-tryptophan C₁₂H₁₄N₂O₂ Hypothesized Intermediate

Enzymatic Mechanisms in Natural Biogenesis

The transformation of the initial precursor into 4-methyl-1H-indole-3-ethanamine is mediated by specific classes of enzymes that catalyze key chemical reactions. These include methylation, which adds the methyl group to the indole ring, and decarboxylation, which forms the final ethylamine side chain.

Decarboxylation Processes

A pivotal step in the formation of tryptamines from their amino acid precursors is decarboxylation. nih.gov This reaction is catalyzed by a class of enzymes known as aromatic L-amino acid decarboxylases (AADC), with tryptophan decarboxylase (TDC) being specifically responsible for the conversion of tryptophan to tryptamine (B22526). nih.gov These enzymes are dependent on the cofactor pyridoxal-5'-phosphate (PLP). nih.gov

In the proposed pathway for 4-methyl-1H-indole-3-ethanamine, after the initial formation of 4-methyl-L-tryptophan, this intermediate would serve as a substrate for a tryptophan decarboxylase enzyme. The enzyme would catalyze the removal of the carboxyl group (-COOH) from the alpha-carbon of the amino acid side chain, releasing carbon dioxide and yielding 4-methyl-1H-indole-3-ethanamine. While TDC enzymes exhibit substrate specificity, some have been shown to be catalytically promiscuous, accepting various substituted tryptophans as substrates. nih.gov

Methylation Reactions

The introduction of a methyl group onto the indole ring is a critical modification. This reaction is typically catalyzed by a class of enzymes called methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. uni-duesseldorf.de While enzymes that methylate the C3 position of the indole ring, such as PsmD, are known, the specific enzyme responsible for C4 methylation of tryptophan has not been explicitly identified in the literature. uni-duesseldorf.denih.gov

However, enzymes that catalyze the C-methylation of the indole nucleus at other positions, such as the C2 position by TsrM, are well-documented, establishing the biochemical precedent for such a reaction. nih.govwikipedia.org These are often radical SAM enzymes, a large superfamily capable of functionalizing otherwise unreactive C-H bonds. It is therefore hypothesized that a specific, yet-to-be-characterized, SAM-dependent methyltransferase acts on L-tryptophan to attach a methyl group at the C4 position of the indole ring, producing 4-methyl-L-tryptophan.

Enzyme-Catalyzed Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful and common enzymatic strategy in nature for the synthesis of more complex indole alkaloids, such as β-carbolines. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by ring closure. While this reaction is fundamental to the diversification of indole alkaloids, it represents a step beyond the formation of 4-methyl-1H-indole-3-ethanamine itself. The compound would first need to be biosynthesized through the aforementioned methylation and decarboxylation steps before it could potentially participate as a substrate in a subsequent Pictet-Spengler reaction to form more complex alkaloids.

Biotransformations and Catabolic Routes

Once formed, 4-methyl-1H-indole-3-ethanamine, like other biogenic amines, is subject to metabolic breakdown and degradation to prevent its accumulation and to terminate its biological activity.

Monoamine Oxidase (MAO) Dependent Degradation

The primary catabolic pathway for tryptamines in mammals is oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.org MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters and other trace amines. nih.govresearchgate.net There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.

It is highly probable that 4-methyl-1H-indole-3-ethanamine is a substrate for MAO. Analogous compounds, such as N,N-dimethyltryptamine (DMT), are known to be metabolized primarily by MAO-A. wikipedia.org The metabolism of other related tryptamines, like α-methyltryptamine (α-MT), involves hydroxylation of the indole core followed by other modifications. nih.gov

The MAO-catalyzed reaction would convert the ethylamine side chain of 4-methyl-1H-indole-3-ethanamine into an unstable aldehyde intermediate, 4-methyl-indole-3-acetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the more stable carboxylic acid, 4-methyl-indole-3-acetic acid (4-Me-IAA), which can then be further processed or excreted.

Table 2: Proposed Catabolic Pathway of 4-Methyl-1H-Indole-3-ethanamine

Metabolite Enzyme(s) Description
4-Methyl-indole-3-acetaldehyde Monoamine Oxidase (MAO) Unstable intermediate formed by oxidative deamination of the ethylamine side chain.

Other Enzymatic Conversions in vivo

The in vivo enzymatic metabolism of 4-methyl-1H-indole-3-ethanamine is not extensively documented in dedicated studies. However, based on the well-established metabolic pathways of analogous tryptamine derivatives, several enzymatic conversions can be inferred. The primary routes of metabolism for tryptamines involve the cytochrome P450 (CYP) enzyme system, leading to hydroxylation and N-dealkylation reactions.

Studies on the metabolism of structurally related compounds provide significant insights. For instance, the metabolism of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) in human hepatocytes has been shown to undergo N-oxidation and N-demethylation at the alkylamine chain, as well as O-glucuronidation and sulfation at the hydroxylindole core nih.gov. Similarly, research on α-methyltryptamine in human hepatocyte incubations has identified hydroxylation at the indole core as a key metabolic step nih.gov.

Given these precedents, it is highly probable that 4-methyl-1H-indole-3-ethanamine undergoes hydroxylation of the 4-methyl group to form its primary metabolite, 4-hydroxymethyl-1H-indole-3-ethanamine. This reaction would be catalyzed by CYP enzymes. Subsequent enzymatic reactions could further oxidize the newly formed alcohol group to an aldehyde and then a carboxylic acid. Additionally, the primary amine of the ethanamine side chain is a likely site for N-oxidation, N-acetylation, or conjugation with glucuronic acid or sulfate.

The table below summarizes the probable enzymatic conversions of 4-methyl-1H-indole-3-ethanamine based on the metabolism of related tryptamines.

Substrate Enzyme System (Probable) Metabolic Reaction Resulting Metabolite (Probable)
4-Methyl-1H-indole-3-ethanamineCytochrome P450 (CYP)Hydroxylation4-Hydroxymethyl-1H-indole-3-ethanamine
4-Hydroxymethyl-1H-indole-3-ethanamineAlcohol DehydrogenaseOxidation4-Formyl-1H-indole-3-ethanamine
4-Formyl-1H-indole-3-ethanamineAldehyde DehydrogenaseOxidation4-Carboxy-1H-indole-3-ethanamine
4-Methyl-1H-indole-3-ethanamineN-AcetyltransferaseN-AcetylationN-Acetyl-4-methyl-1H-indole-3-ethanamine
4-Methyl-1H-indole-3-ethanamineUDP-GlucuronosyltransferaseN-Glucuronidation4-Methyl-1H-indole-3-ethanamine-N-glucuronide
4-Hydroxymethyl-1H-indole-3-ethanamineUDP-GlucuronosyltransferaseO-Glucuronidation4-Hydroxymethyl-1H-indole-3-ethanamine-O-glucuronide
4-Hydroxymethyl-1H-indole-3-ethanamineSulfotransferaseO-Sulfation4-Hydroxymethyl-1H-indole-3-ethanamine-O-sulfate

Non-Enzymatic Formation Mechanisms (e.g., Pyrolysis)

The non-enzymatic formation of 4-methyl-1H-indole-3-ethanamine can occur under specific conditions, most notably through pyrolysis. Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of tryptophan, a parent amino acid to the tryptamine family, is known to produce a complex mixture of volatile and semi-volatile compounds, including various indole derivatives.

Research on the pyrolysis of L-tryptophan has identified numerous products, such as 3-methylindole (B30407) (skatole), indole, and 1H-indole-3-ethanamine (tryptamine) researchgate.netresearchgate.net. The formation of these compounds suggests that the indole ring and the ethylamine side chain can undergo various fragmentation and rearrangement reactions at high temperatures. While the direct formation of 4-methyl-1H-indole-3-ethanamine from the pyrolysis of tryptophan has not been explicitly reported, the presence of both methylated indoles and tryptamine in the pyrolysate makes its formation from the pyrolysis of 4-methyltryptophan (B73059) a plausible event. The pyrolysis of 4-methyltryptophan would likely lead to decarboxylation, yielding 4-methyl-1H-indole-3-ethanamine.

The table below lists some of the major pyrolysis products of L-tryptophan, providing a basis for understanding the potential non-enzymatic formation of related compounds like 4-methyl-1H-indole-3-ethanamine.

Precursor Process Major Products Identified Relative Abundance (%)
L-TryptophanPyrolysis3-Methylindole (Skatole)46.19
L-TryptophanPyrolysisIndole27.25
L-TryptophanPyrolysis1H-Indole-3-ethanamine (Tryptamine)7.02
L-TryptophanPyrolysis2,4,6-Trimethylbenzonitrile4.27
L-TryptophanPyrolysis1H-Indole-3-acetonitrile3.18
L-TryptophanPyrolysis2,3-Dimethyl-1H-indole1.98
L-TryptophanPyrolysis9H-Pyrido[3,4-b]indole (Norharman)1.38
L-TryptophanPyrolysis4-Methylquinoline1.18

Data sourced from a study on the pyrolysis behavior of tryptophan under conditions mimicking cigarette combustion researchgate.netresearchgate.net.

Another potential non-enzymatic route for the formation of indole derivatives is the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. While this reaction is known to produce a wide array of heterocyclic compounds, specific evidence for the formation of 4-methyl-1H-indole-3-ethanamine through this pathway is not currently available in the scientific literature.

Molecular Interactions and Pharmacological Profiling of 4 Methyl 1h Indole 3 Ethanamine

Receptor Agonism and Antagonism Studies

The interaction of 4-methyl-1H-indole-3-ethanamine with various receptor systems is central to its pharmacological activity. The substitution at the 4-position of the indole (B1671886) nucleus is known to be a critical determinant of binding affinity and functional activity at several receptors, particularly serotonin (B10506) receptors. nih.gov

The serotonin 2 (5-HT2) receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a key target for many psychoactive compounds. These receptors are GPCRs that couple to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) trisphosphate and calcium. mdpi.comnih.gov

5-HT2A Receptor: The 5-HT2A receptor is widely distributed in the central nervous system and is implicated in a variety of functions, including cognition, mood, and perception. Studies on dopamine-depleted animal models suggest that enhanced 5-HT2A receptor signaling in the striatum can potently regulate motor activity. nih.gov While direct binding data for 4-methyl-1H-indole-3-ethanamine is not extensively published, related tryptamine (B22526) analogs show significant affinity for this receptor. For instance, 5-methoxy-alpha-methyltryptamine, an analog, demonstrates potent activity at the rat 5-HT2A receptor. ucsd.edu

5-HT2B Receptor: The 5-HT2B receptor is expressed in the brain, cardiovascular system, and gastrointestinal tract. mdpi.com In the central nervous system, it has been identified as a modulator of serotonin release. nih.govnih.gov The club drug 3,4-methylenedioxymethamphetamine (MDMA) exhibits agonist activity at 5-HT2 receptors, with a notable interaction at the 5-HT2B subtype, which is crucial for some of its behavioral effects. nih.govnih.gov This suggests that other tryptamine-like structures may also engage this receptor.

5-HT2C Receptor: The 5-HT2C receptor is heavily involved in the regulation of mood, appetite, and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org Activation of 5-HT2C receptors generally leads to an inhibition of dopamine release in key brain areas such as the striatum and prefrontal cortex. wikipedia.org Research into related scaffolds, such as 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indoles, has identified selective agonists for the 5-HT2C receptor, indicating that the 4-methyl indole structure can be a component of potent ligands for this target. nih.gov

CompoundReceptorAssay TypeAffinity (EC50)OrganismSource
5-methoxy-alpha-methyltryptamine5-HT2AFunctional48 nMRat ucsd.edu

Direct interactions of tryptamines with dopamine receptors are less characterized than their serotonergic effects. However, significant indirect modulation of the dopamine system occurs. As mentioned, activation of 5-HT2C receptors by serotonergic compounds can inhibit dopamine release. wikipedia.org Furthermore, the Trace Amine-Associated Receptor 1 (TAAR1), a receptor for which tryptamines are putative ligands, is a key regulator of dopaminergic activity. nih.gov Studies have shown that TAAR1 can form heterodimers with the dopamine D2 receptor, creating a functional complex that balances dopamine neurotransmission. nih.gov Activation of TAAR1 has been shown to decrease the firing rate of dopaminergic neurons, highlighting an important indirect pathway through which compounds like 4-methyl-1H-indole-3-ethanamine could modulate dopamine systems. nih.govmdpi.com

The purinergic P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). nih.govnih.gov These receptors are widely expressed throughout the body, including on neurons, glial cells (microglia, astrocytes), and mast cells. nih.gov Upon activation, P2X receptors become permeable to cations like Na+ and Ca2+, leading to cell depolarization and the initiation of various signaling cascades. nih.gov They play a significant role in neuroinflammation and intercellular communication within the central nervous system. nih.gov To date, there is no direct published evidence of 4-methyl-1H-indole-3-ethanamine interacting with P2X receptors. However, given the importance of these receptors in modulating neuronal and glial activity, they represent a potential area for future investigation for neuroactive indole derivatives.

Trace amines are a class of endogenous compounds structurally related to classical biogenic amine neurotransmitters but found in much lower concentrations. nih.gov The discovery of the Trace Amine-Associated Receptor 1 (TAAR1) provided a specific target for these molecules and related amphetamine-like compounds. nih.gov TAAR1 is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cAMP levels. nih.gov

As a tryptamine derivative, 4-methyl-1H-indole-3-ethanamine is structurally related to endogenous trace amines and is therefore considered a potential ligand for TAAR1. TAAR1 is expressed in brain regions associated with monoaminergic regulation and plays a crucial role as a modulator of dopamine and serotonin systems. nih.govnih.govmdpi.com Activation of TAAR1 can attenuate the activity of the dopamine transporter and influence neuronal firing rates, suggesting it acts as a homeostatic regulator of monoaminergic neurotransmission. nih.govnih.gov

Enzyme Inhibition and Activation Mechanisms

Beyond receptor interactions, the pharmacological profile of a compound includes its potential to modulate the activity of key enzymes. For neuroactive agents, enzymes involved in the synthesis and degradation of neurotransmitters are of particular interest.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the synapse and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com β-secretase (BACE1) is an aspartyl protease that plays a rate-limiting role in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov

While 4-methyl-1H-indole-3-ethanamine has not been specifically tested for activity against these enzymes in published literature, related indole-containing scaffolds have demonstrated inhibitory potential. A study on 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives revealed that several of these compounds exhibited moderate acetylcholinesterase inhibitory activity. researchgate.net This suggests that the indole nucleus can serve as a scaffold for the development of cholinesterase inhibitors. These findings provide a rationale for investigating whether 4-methyl-1H-indole-3-ethanamine or its metabolites possess similar modulatory effects on AChE, BChE, or BACE1.

Compound ClassExample CompoundTargetInhibitory Activity (IC50)Source
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivativesCompound 3aAChE13.64 µg/ml researchgate.net
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivativesCompound 3jAChE14.3 µg/ml researchgate.net

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. nih.govwikipedia.org They play a critical role in managing the topological state of DNA during replication, transcription, and chromosome segregation. wikipedia.orgnih.gov DNA gyrase is unique in its ability to introduce negative supercoils into DNA, while both enzymes can relax positive supercoils. wikipedia.orgwikipedia.org This function is vital for relieving the topological strain that builds up ahead of the replication fork, allowing DNA synthesis to proceed. wikipedia.orgwikipedia.org

These enzymes are validated targets for antibacterial agents, such as quinolones, which stabilize the enzyme-DNA complex, leading to double-strand breaks and bacterial cell death. nih.govnih.govnih.gov

A thorough review of the available scientific literature reveals no studies investigating the direct inhibitory effects of 1h-Indole-3-ethanamine, 4-methyl- on DNA gyrase or topoisomerase IV. Therefore, its activity profile against these enzymes remains uncharacterized.

Kinase Activity Modulation

Protein kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. This modification acts as a molecular switch, altering the protein's function, localization, or stability. Kinase signaling pathways are integral to cell growth, differentiation, metabolism, and apoptosis. nih.govnih.gov

The interaction of tryptamines with various signaling cascades is an active area of research. For instance, the closely related compound N,N-Dimethyltryptamine (DMT) has been shown to interact with pathways that are modulated by kinases, such as those involving the sigma-1 receptor and mTOR signaling. mdpi.com These interactions can influence neuroplasticity and cellular survival. mdpi.com However, the direct modulation of specific kinase activities by tryptamines is a complex field. Some compounds that inhibit protein kinases have been found to interact with other receptors, such as opioid receptors, in a competitive manner. nih.gov

Currently, there is no specific research available that details the modulation of kinase activity by 1h-Indole-3-ethanamine, 4-methyl-. Its potential to act as a kinase modulator, either directly or indirectly, has not been documented in the scientific literature.

Other Enzyme-Mediated Interactions (e.g., Arp 2/3 complex)

The Actin-Related Protein 2/3 (Arp2/3) complex is a seven-subunit protein assembly that is fundamental to the regulation of the actin cytoskeleton in eukaryotic cells. medchemexpress.comnih.govyoutube.com Its primary function is to nucleate the formation of new actin filaments from the sides of existing filaments, creating a branched, web-like network. medchemexpress.comyoutube.com This process is essential for various cellular functions, including cell migration, endocytosis, and phagocytosis. medchemexpress.com The activity of the Arp2/3 complex is tightly controlled by nucleation-promoting factors (NPFs), such as proteins from the WASp/WAVE family. nih.gov

Some psychoactive substances have been shown to interact with the actin cytoskeleton. For example, methamphetamine can induce rearrangements of actin through the activation of the Arp2/3 complex, affecting the integrity of the blood-brain barrier. nih.gov

There are no available scientific studies that have investigated the interaction between 1h-Indole-3-ethanamine, 4-methyl- and the Arp2/3 complex. Its potential to influence actin dynamics through this or other enzyme-mediated pathways is currently unknown.

Cellular and Subcellular Mechanism Investigations

Neurotransmitter Release and Reuptake Modulation

Tryptamines, as a class, are well-known for their interaction with various neurotransmitter systems, primarily the serotonergic system, due to their structural similarity to serotonin. wikipedia.org The parent compound, N,N-Dimethyltryptamine (DMT), for example, exhibits a complex pharmacological profile. It acts as a substrate for the serotonin transporter (SERT) and the vesicle monoamine transporter (VMAT2), and it can modulate dopaminergic, noradrenergic, and cholinergic neurotransmission. nih.gov The biosynthesis and metabolism of tryptamines like N-methyltryptamine (NMT) and DMT are linked to monoamine oxidase (MAO), an enzyme that breaks down these neurotransmitters. frontiersin.org

While the pharmacology of many tryptamines involves binding to serotonin receptors, the precise effects on the release and reuptake of various neurotransmitters can differ based on substitutions on the indole ring or the amino group. release.org.ukacs.org For example, 4-hydroxylation of DMT to form psilocin has been found to abolish its ability to induce serotonin release via the serotonin transporter (SERT). wikipedia.org

Specific data on how 1h-Indole-3-ethanamine, 4-methyl- modulates the release and reuptake of neurotransmitters is limited. However, based on the pharmacology of structurally similar tryptamines, it is hypothesized to interact with the serotonergic system. Its classification as a tryptamine suggests potential activity at serotonin receptors and transporters, but detailed studies are required to elucidate its specific mechanisms.

Intracellular Calcium Flux Regulation (e.g., TRPM8 Channel Modulation)

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the body's main sensor for cold temperatures. nih.govnih.govwikipedia.org Upon activation by cold or chemical agonists like menthol, the TRPM8 channel opens, allowing an influx of cations, including Ca²⁺, into the cell. nih.govwikipedia.org This influx leads to cell depolarization and the generation of nerve signals perceived as cold sensation. wikipedia.org Beyond its role in thermosensation, the TRPM8 channel is implicated in various physiological and pathological processes, including pain, inflammation, and cancer, due to its ability to modulate intracellular calcium levels. nih.govnih.gov

The regulation of intracellular calcium is a fundamental signaling mechanism controlling a vast number of cellular processes. While some tryptamines are known to interact with receptors that can influence calcium signaling, such as sigma-1 receptors which regulate ER-mitochondrial calcium signaling, a direct link to specific channels like TRPM8 is less common. mdpi.com

A review of the scientific literature indicates no evidence that 1h-Indole-3-ethanamine, 4-methyl- directly modulates the TRPM8 channel or other specific calcium channels to regulate intracellular calcium flux. Its effects on this fundamental cellular signaling pathway remain uninvestigated.

Impact on Cell Proliferation and Apoptosis Pathways

Cell proliferation and apoptosis (programmed cell death) are tightly regulated processes crucial for tissue homeostasis. Dysregulation of these pathways is a hallmark of cancer. nih.govnih.gov Various signaling pathways, including those mediated by protein kinases like the Akt pathway, play a central role in controlling the balance between cell survival and death. nih.gov Apoptosis is often executed through the activation of caspases and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Certain natural compounds have been shown to influence these pathways. For example, menthol, a known TRPM8 agonist, has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells by modulating the Akt signaling pathway. nih.gov Additionally, some tryptamines like DMT are being investigated for their potential roles in neuroplasticity and cell survival, partly through their interaction with the sigma-1 receptor, which can influence cell survival and proliferation. nih.gov The Apoptosis-Associated Tyrosine Kinase (AATK) is another enzyme linked to apoptosis and reduced cell proliferation, and its expression can be silenced in cancer. nih.gov

There is currently no scientific literature describing the impact of 1h-Indole-3-ethanamine, 4-methyl- on cell proliferation or apoptosis pathways. Research has not yet explored whether this compound can induce or inhibit cell death or affect the rate of cell division in any cell type.

Modulation of Inflammatory Signaling Cascades

A comprehensive review of available scientific literature reveals a notable absence of specific research on the direct effects of 4-methyl-1H-indole-3-ethanamine on inflammatory signaling cascades. While the parent compound, N,N-dimethyltryptamine (DMT), and its structural analogs like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been investigated for their immunomodulatory properties, specific data for the 4-methyl derivative is not present in the reviewed search results. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org

Studies on related tryptamines indicate that they can influence the immune response, primarily through interaction with sigma-1 receptors (Sig-1R) and serotonin receptors. nih.govsemanticscholar.org For instance, research on DMT and 5-MeO-DMT has shown that their activation of the sigma-1 receptor on immune cells, such as human monocyte-derived dendritic cells, can lead to a significant decrease in the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNFα), as well as the chemokine IL-8. semanticscholar.orgresearchgate.netresearchgate.net Concurrently, an increase in the anti-inflammatory cytokine IL-10 has been observed. semanticscholar.orgresearchgate.netresearchgate.net This modulation of cytokine release suggests a potential to suppress inflammatory conditions. nih.govsemanticscholar.org

Furthermore, these related compounds have been shown to inhibit the capacity of dendritic cells to prime inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells, which are crucial mediators of adaptive immunity and play a role in chronic inflammation and autoimmune diseases. semanticscholar.orgresearchgate.net However, it is crucial to emphasize that these findings pertain to DMT and 5-MeO-DMT. The specific impact of the methyl group at the 4-position of the indole ring of 1H-Indole-3-ethanamine on these inflammatory pathways has not been elucidated in the referenced studies. Therefore, no data tables or detailed research findings for 4-methyl-1H-indole-3-ethanamine's effect on inflammatory signaling can be presented.

Antimicrobial and Antiviral Activity

There is a significant lack of specific research data regarding the antimicrobial and antiviral properties of 4-methyl-1H-indole-3-ethanamine. Searches of scientific databases did not yield studies that have evaluated this particular compound for its efficacy against bacterial or viral pathogens.

The broader class of indole derivatives is known for a wide range of biological activities, and various synthetic and natural indole compounds have been investigated as potential antimicrobial and antiviral agents. nih.govnih.gov For example, certain indole-based structures have been synthesized and tested against pathogens like Staphylococcus aureus and various viruses, sometimes showing promising activity. nih.govnih.govescholarship.org These studies often explore structure-activity relationships, where different substitutions on the indole ring lead to varying degrees of antimicrobial or antiviral potency. nih.gov For instance, research on other indole derivatives has identified compounds with activity against influenza viruses and coronaviruses like SARS-CoV-2. nih.govnih.gov

However, without direct experimental evidence, it is not possible to attribute these properties to 4-methyl-1H-indole-3-ethanamine. The specific contribution of the 4-methyl substitution to potential antimicrobial or antiviral effects remains uninvestigated in the available literature. Consequently, no data tables summarizing minimum inhibitory concentrations (MICs), effective concentrations (EC50), or spectrum of activity for 4-methyl-1H-indole-3-ethanamine can be provided.

Advanced Spectroscopic Characterization and Computational Research of 4 Methyl 1h Indole 3 Ethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, specific details about the molecular framework, functional groups, and bonding can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of indole (B1671886) derivatives, the protons on the aromatic indole ring typically appear in the downfield region (δ 6.5-7.6 ppm). The chemical shifts are influenced by the electron-donating or withdrawing nature of substituents and their positions on the ring. The protons of the ethylamine (B1201723) sidechain would be expected in the more upfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the indole ring and the amine group would show distinct signals, likely split by each other. The methyl group (-CH₃) attached to the indole ring at the C4 position would produce a characteristic singlet in the aromatic region, slightly influencing the shifts of adjacent aromatic protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-methyl-1H-indole-3-ethanamine, distinct signals would be observed for each of the carbons in the indole ring, the ethylamine side chain, and the methyl group. The chemical shifts for sp²-hybridized carbons of the indole ring generally appear between 110 and 140 ppm. libretexts.org The carbons of the side chain are sp³-hybridized and would resonate at higher field (lower ppm values). libretexts.orgwisc.edu The position of the methyl group at C4 would specifically influence the chemical shift of C4 and its neighboring carbons (C3, C5).

Table 1: Predicted NMR Data for 1H-Indole-3-ethanamine, 4-methyl- (Note: The following is a generalized prediction based on typical chemical shifts for similar structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH8.0 - 8.2-
C2-H7.0 - 7.2122 - 125
C5-H6.8 - 7.0118 - 121
C6-H7.0 - 7.2120 - 123
C7-H7.3 - 7.5110 - 113
-CH₂-CH₂NH₂2.8 - 3.225 - 30
-CH₂-CH₂NH₂2.9 - 3.340 - 45
4-CH₃2.3 - 2.515 - 20
C3-112 - 115
C3a-127 - 130
C4-128 - 132
C7a-135 - 138

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the vibrational modes and electronic transitions within a molecule, respectively.

IR/Raman Spectroscopy: Infrared (IR) spectroscopy is particularly useful for identifying functional groups. For 4-methyl-1H-indole-3-ethanamine, key expected vibrational bands would include N-H stretching from the indole and the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and N-H bending vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems in a molecule. The indole ring system possesses a chromophore that absorbs UV light. Typically, indole and its derivatives exhibit two main absorption bands: a strong band around 200-230 nm and another, broader band with fine structure around 270-290 nm. nih.gov The methyl substituent at the C4 position may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption maxima.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. For 1H-Indole-3-ethanamine, 4-methyl-, the molecular formula is C₁₁H₁₄N₂, giving a molecular weight of approximately 174.24 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 174. A key fragmentation pathway for tryptamines involves cleavage of the C-C bond beta to the indole ring (α,β cleavage of the ethylamine sidechain). This results in the formation of a stable indolyl-methyl cation. For 4-methyl-1H-indole-3-ethanamine, this would lead to a prominent base peak at m/z 144, corresponding to the [C₁₀H₁₀N]⁺ fragment (the 4-methyl-indolyl-methyl cation). This fragmentation is a characteristic signature for tryptamine (B22526) derivatives. libretexts.orgdocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for 1H-Indole-3-ethanamine, 4-methyl-

m/z Value Predicted Fragment Description
174[C₁₁H₁₄N₂]⁺Molecular Ion (M⁺)
144[C₁₀H₁₀N]⁺Loss of •CH₂NH₂ via β-cleavage (Base Peak)
130[C₉H₈N]⁺Loss of CH₃ from the m/z 144 fragment

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study would precisely define the planarity of the indole ring system and the conformation of the ethylamine side chain. It would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (involving the indole N-H and the amine -NH₂) and π-π stacking between the indole rings. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry complements experimental data by providing theoretical insights into molecular structure, stability, and reactivity.

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules.

DFT Calculations: DFT methods, such as B3LYP with a basis set like 6-31G, can be used to optimize the molecular geometry of 4-methyl-1H-indole-3-ethanamine in the gas phase. researchgate.netniscpr.res.in These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. rsc.org

Molecular Properties: Other properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are electron-rich (e.g., around the nitrogen atoms) or electron-poor. rsc.orgdntb.gov.ua

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-methyl-1H-indole-3-ethanamine, and its biological target, typically a receptor protein. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, which is a measure of the strength of the interaction.

Studies on tryptamine derivatives have extensively utilized molecular docking to elucidate their binding mechanisms, particularly at serotonin (B10506) receptors like the 5-HT₂A receptor, which is a key target for many psychedelic compounds. researchgate.netnih.gov While specific, detailed molecular docking studies focused exclusively on 4-methyl-1H-indole-3-ethanamine are not extensively published, the principles of its interaction can be inferred from studies on analogous tryptamines.

The binding of tryptamines to the 5-HT₂A receptor is generally characterized by key interactions within the receptor's binding pocket. These often involve a salt bridge formation between the protonated amine of the tryptamine side chain and a conserved aspartate residue in the receptor. Additionally, aromatic stacking interactions between the indole ring of the tryptamine and aromatic residues like tryptophan and phenylalanine within the binding site are crucial for affinity and stabilization of the complex. The 4-methyl substitution on the indole ring of 4-methyl-1H-indole-3-ethanamine is expected to influence these interactions, potentially by enhancing hydrophobic contacts within a specific sub-pocket of the receptor.

The binding affinities of various tryptamine derivatives to serotonin receptors have been determined through radioligand binding assays, which provide experimental data that can be correlated with docking scores. For instance, studies have shown that substitutions on the indole ring can significantly alter binding affinity. A study on tryptamine psychedelics provided comprehensive target profiling across numerous receptors, highlighting that the predominant targets were serotonin receptors. acs.orgnih.gov

To illustrate the comparative binding affinities of related compounds, the following table presents data for various tryptamine derivatives at different serotonin receptors. While data for 4-methyl-1H-indole-3-ethanamine is not explicitly detailed in publicly available literature, the table provides a valuable comparative context.

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)
Psilocin (4-HO-DMT)1304736
4-AcO-DMT>10,0008102,200
4-PrO-DMT>10,0001,2003,400

This table is a representation of data available for related tryptamine compounds and is for illustrative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (4-methyl-1H-indole-3-ethanamine) and the receptor are obtained, often from crystallographic data or through homology modeling. The ligand is then placed in various orientations and conformations within the receptor's binding site. A scoring function is used to evaluate each pose, estimating the binding free energy. The pose with the lowest energy score is predicted to be the most stable and representative of the actual binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.commdpi.comnih.gov For a compound like 4-methyl-1H-indole-3-ethanamine, QSAR can be used to predict its activity based on its physicochemical properties and to understand which structural features are most important for its biological effects.

A QSAR study typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., binding affinities, potencies) is compiled. For 4-methyl-1H-indole-3-ethanamine, this would involve a series of related tryptamine derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for 4-methyl-1H-indole-3-ethanamine is not explicitly detailed in the literature, studies on substituted tryptamines have identified key descriptors that influence their activity at serotonin receptors. For instance, the lipophilicity (logP), electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and steric parameters of the substituents on the indole ring and the amino group have been shown to be important.

The 4-methyl group in 4-methyl-1H-indole-3-ethanamine would contribute to the molecule's lipophilicity and steric bulk. A QSAR model could quantify how this specific substitution impacts the compound's interaction with its target receptor compared to other tryptamines with different substituents at the 4-position or elsewhere on the molecule.

Below is a hypothetical data table structure that would be used in a QSAR study for a series of tryptamine derivatives, including 4-methyl-1H-indole-3-ethanamine.

CompoundBiological Activity (e.g., pIC₅₀)LogPMolecular WeightPolar Surface Area
Tryptamine----
4-Methyl-1H-indole-3-ethanamine----
5-Methoxy-DMT----
Psilocin----

This table illustrates the type of data required for a QSAR analysis. The biological activity would be experimentally determined, and the descriptors would be calculated using specialized software.

By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby guiding the design of new molecules with desired pharmacological profiles. This approach is invaluable in the field of medicinal chemistry for optimizing lead compounds and exploring the vast chemical space of potential therapeutics.

Academic Research Applications and Future Perspectives

Development as Research Probes for Neurobiological Systems

The tryptamine (B22526) scaffold is fundamental to a class of compounds that interact with a wide array of neuroreceptors, particularly within the serotonergic system. 4-Methyltryptamine and its analogues are utilized as research probes to explore the structure-activity relationships (SARs) that govern ligand-receptor interactions. acs.org By systematically modifying the tryptamine structure, such as the addition of a methyl group at the 4-position of the indole (B1671886) ring, researchers can investigate how subtle structural changes influence binding affinity and functional activity at various receptor subtypes.

Comprehensive screening of such compounds against a panel of receptors reveals their binding profiles. acs.org For instance, studies on related tryptamines show that modifications can affect binding to not only multiple serotonin (B10506) (5-HT) receptors but also to other targets like dopamine (B1211576), histamine, and adrenergic receptors. acs.org This allows scientists to map the pharmacophoric requirements for receptor selectivity. The data gathered from these studies, detailing inhibition constants (Kᵢ) and functional activities, are crucial for developing more selective and potent research tools to dissect the complex signaling pathways of the central nervous system. acs.org

Contributions to Understanding Indole Metabolism

The metabolic fate of tryptamines in biological systems is a key area of research, with enzymes like indolethylamine-N-methyltransferase (INMT) and monoamine oxidase (MAO) playing crucial roles. nih.govwikipedia.org INMT catalyzes the N-methylation of tryptamine and its analogues, a key step in the potential endogenous synthesis of N-methylated tryptamines. nih.gov 4-Methyltryptamine can serve as a substrate or tool to study the activity and specificity of INMT and other metabolic enzymes. By incubating this compound with liver microsomes or hepatocytes, researchers can identify its metabolic products. nih.gov

Studies on the metabolism of structurally similar compounds, such as α-Methyltryptamine (α-MT), have identified metabolic transformations including hydroxylation on the indole core, followed by O-sulfation or O-glucuronidation. nih.gov It is plausible that 4-Methyltryptamine undergoes similar metabolic pathways. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry is essential to separate and identify these metabolites, providing a clearer picture of the in vivo function and breakdown of indole compounds. nih.govnih.gov This research is vital for understanding not only the pharmacokinetics of exogenous compounds but also the potential roles of endogenous indole metabolism.

Role in Rational Drug Design and Scaffold Optimization

In medicinal chemistry, rational drug design aims to develop new therapeutic agents based on a known biological target. The tryptamine structure, including that of 4-methyltryptamine, serves as a "scaffold" or starting point for designing novel compounds. nih.gov By understanding the structure-activity relationships at specific receptors, chemists can modify the scaffold to enhance desired properties, such as potency and selectivity, while minimizing off-target effects. nih.gov

Computational methods like molecular docking and pharmacophore modeling are employed to simulate how different modifications to the 4-methyltryptamine scaffold would interact with a target receptor's binding site. nih.govnih.gov For example, a research effort might focus on optimizing a tryptamine-based scaffold to create a selective inhibitor for a specific kinase or receptor implicated in a disease. nih.gov This process of lead optimization involves iterative cycles of design, synthesis, and biological testing to develop drug candidates with improved pharmacological profiles. nih.gov The 4-methyl group, in particular, can influence the molecule's lipophilicity and steric interactions within the binding pocket, making it a key modification point in scaffold optimization efforts. nih.gov

Applications in Analytical and Forensic Chemistry

The identification and quantification of novel psychoactive substances are critical tasks in analytical and forensic chemistry. researchgate.netforensicsciencesimplified.org 4-Methyltryptamine, as a substituted tryptamine, falls into a class of compounds monitored by forensic laboratories. The development of robust analytical methods is essential for its detection in seized materials or biological samples. forensicsciencesimplified.org

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standard for the chemical profiling of illicit substances. mdpi.comnih.gov These methods allow for the unambiguous identification of the compound and its potential isomers or synthesis by-products. researchgate.net Chemical profiling can provide valuable intelligence, helping to link different seizures to a common manufacturing source or synthetic route. mdpi.com Furthermore, the analysis of biological fluids for the presence of the parent compound and its metabolites can confirm consumption in clinical and forensic toxicology cases. nih.govnih.gov The sensitivity and selectivity of modern mass spectrometry techniques are crucial for detecting the low concentrations often encountered in such investigations. mdpi.com

Emerging Research Frontiers and Interdisciplinary Studies

The study of 4-methyltryptamine and related indole compounds stands at the intersection of several scientific disciplines, opening up new research frontiers. Interdisciplinary studies combining synthetic chemistry, computational modeling, neuropharmacology, and analytical toxicology are poised to deepen our understanding of these molecules.

Future research may focus on several key areas:

Novel Neuroprobes: The development of radiolabeled or fluorescently tagged versions of 4-methyltryptamine could create highly specific probes for in vivo imaging of receptor distribution and density in the brain.

Metabolomics: Advanced metabolomic studies could provide a comprehensive profile of how 4-methyltryptamine is processed in the body, potentially uncovering novel metabolic pathways or biologically active metabolites.

Pharmacogenomics: Investigating how genetic variations in metabolic enzymes like INMT affect the activity and effects of 4-methyltryptamine could lead to a more personalized understanding of its pharmacology. nih.gov

Advanced Drug Scaffolds: Its use as a foundational scaffold in drug discovery continues to be a promising avenue for developing new therapeutics targeting the central nervous system and other systems.

These emerging frontiers highlight the continued importance of 4-methyltryptamine as a tool for fundamental research and its potential to contribute to future therapeutic and diagnostic innovations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-methyl-1H-indole-3-ethanamine to ensure high purity for research applications?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination of indole derivatives. For purification, column chromatography (silica gel, using gradients of ethyl acetate/hexane) is commonly employed. Analytical techniques such as HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) are critical. Crystalline solid forms should be stored at -20°C to maintain stability over ≥5 years .

Q. How can researchers characterize the structural and electronic properties of 4-methyl-1H-indole-3-ethanamine using spectroscopic and computational methods?

  • Methodological Answer : UV/Vis spectroscopy (λmax ~220 nm) identifies electronic transitions. Mass spectrometry (e.g., ChemSpider ID 5865) confirms molecular mass (216.328 Da). Computational methods like density functional theory (DFT) optimize geometry and predict electronic properties. X-ray crystallography, interfaced with programs like SHELXL, resolves crystal structures and validates stereochemistry .

Q. What safety protocols are essential for handling 4-methyl-1H-indole-3-ethanamine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as tryptamine derivatives may act on the serotonergic system. Follow OSHA HCS guidelines for storage (-20°C in airtight containers) and disposal (incineration or chemical waste services). Regulatory compliance is critical, as analogs like N-methyltryptamine are controlled substances .

Advanced Research Questions

Q. How does 4-methyl-1H-indole-3-ethanamine exhibit multitarget binding against neurodegenerative enzymes like hAChE, hBChE, and hAβ fibrils in computational studies?

  • Methodological Answer : Ensemble docking with AutoDock Vina or Schrödinger Suite evaluates binding affinities (e.g., mean ΔG = -6.475 kcal/mol for hAChE). Molecular dynamics (MD) simulations (50–100 ns trajectories) analyze stability via RMSD (e.g., 1.3821 Å for hAChE complexes) and RMSF (0.8791 Å for hBChE). Binding to hAβ fibrils increases RMSD (6.3524 Å vs. 4.8708 Å for apo), suggesting fibril destabilization, while hAChE binding reduces RMSD, indicating stabilization .

Q. How can researchers resolve contradictory data in MD simulations, such as destabilization vs. stabilization of protein complexes?

  • Methodological Answer : Apply TTClust trajectory clustering to group similar conformations (e.g., 3 clusters for hAChE). Compare binding modes across clusters and validate with free energy calculations (MM/PBSA or MM/GBSA). Use experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to corroborate computational findings. For example, hAβ fibril destabilization (increased RMSD) may require thioflavin-T assays to confirm amyloid disaggregation .

Q. What experimental design considerations are critical for validating the neuroprotective potential of 4-methyl-1H-indole-3-ethanamine in vitro?

  • Methodological Answer : Use enzyme inhibition assays (e.g., Ellman’s method for hAChE IC50 determination). Optimize buffer conditions (pH 7.4, 25°C) and include positive controls (e.g., donepezil for hAChE). For Aβ fibril studies, employ transmission electron microscopy (TEM) to visualize structural changes post-treatment. Cell viability assays (MTT or LDH) in SH-SY5Y neurons assess cytotoxicity thresholds .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-methyl-1H-indole-3-ethanamine derivatives?

  • Methodological Answer : Introduce substituents at the indole C4 or ethylamine positions and evaluate effects via QSAR models. Measure logP (e.g., 2.1–3.5) to optimize bioavailability. Compare binding energies of analogs (e.g., dihydroactinidiolide vs. 4-methyl derivative) using ensemble docking. Synthesize and test N-alkylated variants (e.g., N,N-diethyl) to probe steric and electronic effects on target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.